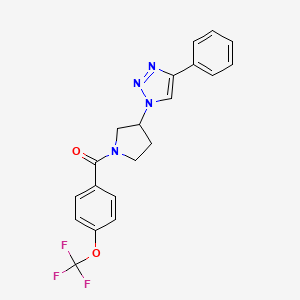

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Description

The compound “(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone” features a pyrrolidine core substituted with a phenyl-1,2,3-triazole moiety and a 4-(trifluoromethoxy)benzophenone group. The triazole ring contributes to π-π stacking interactions, while the trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications.

Properties

IUPAC Name |

[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O2/c21-20(22,23)29-17-8-6-15(7-9-17)19(28)26-11-10-16(12-26)27-13-18(24-25-27)14-4-2-1-3-5-14/h1-9,13,16H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIRVTHHLSDZAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that 1,2,3-triazoles, a core structure in this compound, have been found to bind with high affinity to multiple receptors.

Mode of Action

It is known that the anticancer activity of molecules containing a 1,2,3-triazole moiety is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzymes.

Biochemical Pathways

It is known that 1,2,3-triazoles have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science.

Pharmacokinetics

It is known that 1,2,3-triazoles have high chemical stability, which could potentially impact their bioavailability.

Biological Activity

The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone, with the CAS number 2034557-88-3, is a complex organic molecule characterized by its unique structural arrangement, which includes a triazole ring and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 319.4 g/mol. The presence of trifluoromethoxy and phenyl groups enhances its chemical stability and solubility, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C18H17N5O |

| Molecular Weight | 319.4 g/mol |

| CAS Number | 2034557-88-3 |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities:

Anticancer Activity : Studies have shown that triazole derivatives can inhibit cancer cell proliferation. For instance, a related study highlighted that triazole-containing compounds demonstrated cytotoxic effects against various cancer cell lines, including melanoma and pancreatic cancer .

Antimicrobial Activity : The triazole ring is known for its antifungal properties. Compounds with similar structures have been investigated for their effectiveness against fungal infections, showcasing promising results in vitro .

Mechanism of Action : The mechanism through which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways associated with cell growth and survival. For example, triazoles are known to interfere with the synthesis of ergosterol in fungi, leading to cell death.

Case Studies

- Anticancer Efficacy : A study focusing on triazole derivatives found that specific modifications in the structure significantly enhanced cytotoxicity against cancer cells. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways .

- Antimicrobial Testing : In vitro assays demonstrated that derivatives of this compound exhibited strong antifungal activity against Candida species. The structure-function relationship was analyzed to optimize potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Triazole Ring : Essential for antimicrobial activity.

- Pyrrolidine Moiety : Contributes to cytotoxicity against cancer cells.

- Trifluoromethoxy Group : Enhances lipophilicity and potentially improves bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related analogs from the literature:

| Compound | Key Substituents | Electronic Effects | Physicochemical Properties |

|---|---|---|---|

| Target compound | 4-(Trifluoromethoxy)phenyl, phenyltriazole, pyrrolidine | Strong electron-withdrawing (CF₃O) | High lipophilicity (logP ~3.8 estimated) |

| 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone | Phenylsulfonyl, difluorophenyl, thioether | Electron-withdrawing (SO₂, F) | Moderate solubility (polar groups) |

| 1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)ethanone | Chloro-trifluoromethylpyridinyl, triazole | Electron-deficient pyridine, strong EWGs (Cl, CF₃) | Higher molecular weight (MW ~397.7) |

| 4-Fluoro-1-(4-methoxybenzyl)-5-phenyl-1H-1,2,3-triazole | Methoxybenzyl, fluorine | Electron-donating (OCH₃), weak EWG (F) | Lower logP (~2.5) due to OCH₃ |

| 1-Methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-ylmethanone | Nitrophenyl, methylbenzoyl, pyrrolidine | Strong electron-withdrawing (NO₂) | High reactivity (NO₂ group) |

Key Differences and Implications

- Trifluoromethoxy vs. Methoxy/Sulfonyl : The target compound’s CF₃O group offers greater metabolic resistance compared to the methoxy group in and the sulfonyl group in , which may hydrolyze more readily .

- Pyridine’s electron deficiency may reduce binding affinity in certain receptors .

- Pyrrolidine vs. Other Cores : The pyrrolidine ring in the target compound and allows for stereochemical diversity, unlike the rigid thioether or pyridine scaffolds in .

Crystallographic and Computational Insights

- Tools like SHELXL and WinGX are critical for resolving the conformational preferences of such compounds. For example, the trifluoromethoxy group’s rotational barriers could be compared to sulfonyl or nitro substituents using these programs .

Q & A

Q. What synthetic strategies are recommended for preparing the target compound?

The synthesis involves two key steps:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to regioselectively form the 1,4-disubstituted 1,2,3-triazole ring. This reaction typically uses Cu(I) catalysts (e.g., CuI) and sodium ascorbate in polar solvents like DMF or DMSO at room temperature .

Coupling of the triazole-pyrrolidine intermediate with the 4-(trifluoromethoxy)phenyl methanone moiety via nucleophilic substitution or amide bond formation. For example, refluxing in dichloromethane (DCM) with a base like K₂CO₃ facilitates this step .

Methodological Tip: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and purify intermediates via column chromatography.

Q. How can the compound’s structure be confirmed post-synthesis?

Use a combination of:

- X-ray crystallography to resolve the 3D molecular geometry, particularly for verifying triazole regiochemistry and steric interactions .

- ¹H/¹³C NMR to confirm substituent integration and coupling patterns (e.g., trifluoromethoxy group at δ ~120-125 ppm in ¹³C NMR).

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

Example: In related triazole-pyrrolidine methanones, X-ray analysis revealed planar triazole rings and non-covalent interactions stabilizing the crystal lattice .

Q. What safety precautions are critical during handling?

- Ventilation: Use fume hoods to avoid inhalation of volatile solvents (e.g., DCM, DMF).

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Storage: Keep the compound in a desiccator at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis of the trifluoromethoxy group .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole formation be addressed?

- CuAAC Optimization: Use stoichiometric Cu(I) to favor 1,4-triazole regioisomers. Microwave-assisted synthesis (60–80°C, 30 min) improves yield and selectivity .

- Alternative Catalysts: Ru- or Ir-based catalysts for 1,5-regioisomers, though these are less common in pharmaceutical contexts.

Data Insight: In a study, CuAAC achieved >95% regioselectivity for 1,4-triazoles, confirmed by X-ray diffraction .

Q. What computational methods predict the compound’s electronic properties?

- Density Functional Theory (DFT): Calculate ground-state dipole moments and HOMO-LUMO gaps to assess reactivity. For example, the trifluoromethoxy group’s electron-withdrawing effect lowers HOMO energy, reducing nucleophilicity .

- Solvatochromic Analysis: Measure UV-Vis spectra in solvents of varying polarity (e.g., toluene, DMSO) to correlate excited-state dipole moments with solvent interactions .

Table 1: Example DFT Parameters for a Related Methanone Derivative

| Property | Value (DFT) | Experimental (UV-Vis) |

|---|---|---|

| Ground-state μ | 4.2 D | 4.0 D |

| HOMO-LUMO gap | 3.8 eV | 3.7 eV |

Q. How can in vitro biological activity be evaluated?

- Enzyme Assays: Test inhibition of target enzymes (e.g., kinases, proteases) using fluorescence-based assays. For triazole-containing analogs, IC₅₀ values in the nanomolar range have been reported .

- Cellular Uptake Studies: Use LC-MS/MS to quantify intracellular concentrations in cell lines (e.g., HEK293) incubated with 1–10 µM compound for 24h.

Case Study: Pyrazolyl-triazoles showed anti-inflammatory activity via COX-2 inhibition (IC₅₀ = 0.8 µM) in macrophage models .

Q. What strategies improve crystallinity for structural studies?

- Co-crystallization: Add co-formers (e.g., carboxylic acids) to enhance lattice stability.

- Solvent Screening: Test slow evaporation in mixed solvents (e.g., DCM/methanol 1:1) to grow single crystals .

Note: In a related compound, Hirshfeld surface analysis revealed that C–H···F and π-π interactions dominate crystal packing .

Q. How do substituents influence metabolic stability?

- Trifluoromethoxy Group: Enhances metabolic resistance by reducing cytochrome P450-mediated oxidation.

- Triazole Ring: Susceptible to glutathione conjugation in hepatic microsomes. Test stability in liver microsomes (human/rat) with NADPH cofactors .

Data: Analogous fluorinated methanones showed t₁/₂ > 6h in microsomal assays, indicating favorable pharmacokinetics .

Q. What analytical techniques resolve synthetic byproducts?

- HPLC-MS/MS: Use a C18 column (ACN/water gradient) to separate and identify impurities.

- 2D NMR (COSY, NOESY): Assign stereochemistry of pyrrolidine substituents and detect diastereomers .

Example: In a study, NOESY correlations confirmed the axial orientation of the phenyltriazole group on pyrrolidine .

Q. How can solvent effects on reaction kinetics be quantified?

- Eyring Analysis: Measure rate constants (k) at multiple temperatures (e.g., 25–60°C) in solvents like DMF, THF, and acetonitrile. Plot ln(k/T) vs. 1/T to determine ΔH‡ and ΔS‡ .

- Kamlet-Taft Parameters: Corate solvent polarity (π*), hydrogen-bond donor (α), and acceptor (β) capacities with reaction rates.

Finding: Polar aprotic solvents (DMF, DMSO) accelerate CuAAC due to stabilization of the Cu(I) transition state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.